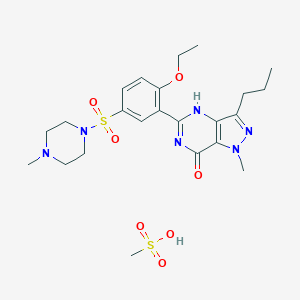

Sildenafil mesylate

Vue d'ensemble

Description

Sildenafil Mesylate is a potent selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). This compound is widely known for its therapeutic applications in treating erectile dysfunction and pulmonary arterial hypertension . It enhances the effect of nitric oxide by inhibiting PDE5, which results in increased levels of cGMP, leading to smooth muscle relaxation and increased blood flow .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sildenafil Mesylate involves multiple steps, starting from the reaction of 2-ethoxybenzoyl chloride with 4-methylpiperazine to form an intermediate. This intermediate is then reacted with 1-methyl-4-nitro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-7-one under specific conditions to yield Sildenafil .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Sildenafil Mesylate undergoes various chemical reactions, including:

Oxidation: Sildenafil can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can modify the piperazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of Sildenafil, such as N-oxide and amino derivatives .

Applications De Recherche Scientifique

Key Mechanism of Action

- PDE5 Inhibition : Sildenafil mesylate inhibits PDE5, preventing the degradation of cGMP, which promotes vasodilation.

- Vascular Effects : Enhances blood flow in various tissues, which has implications for conditions involving vascular dysfunction.

Erectile Dysfunction

This compound is primarily known for its use in treating ED. Clinical trials have shown significant improvement in erectile function compared to placebo:

- Efficacy : Studies report a response rate of approximately 70% in various populations, including those with diabetes and cardiovascular diseases .

- Dosage : Commonly administered on an as-needed basis, with higher doses yielding slightly better outcomes .

Pulmonary Arterial Hypertension

This compound is also approved for treating PAH:

- Clinical Trials : The SUPER-1 study demonstrated its efficacy in improving exercise capacity and hemodynamics in PAH patients .

- Mechanism : By enhancing cGMP levels, it reduces pulmonary vascular resistance.

Ischemic Digital Ulcers

Recent studies have indicated that sildenafil may aid in the healing of ischemic digital ulcers:

- Case Study Findings : Administration improved healing rates and reduced ulcer recurrence in patients with systemic sclerosis .

- Dosage and Administration : Typically administered at 10 mg orally, showing positive outcomes in clinical settings.

Neurodegenerative Diseases

Emerging research suggests potential benefits in treating neurodegenerative conditions:

- Mechanism : Sildenafil may promote mitochondrial biogenesis and reduce neuroinflammation through cGMP pathways .

- Applications : Investigated for conditions like Alzheimer's disease and multiple sclerosis.

Cancer Treatment

This compound has been explored for its role in cancer management:

- EPR Augmentation : Enhances the effectiveness of chemotherapy by improving tumor perfusion and oxygenation .

- Case Studies : Reports indicate improved outcomes when combined with traditional cancer therapies.

Raynaud's Phenomenon

Sildenafil has shown promise in treating Raynaud's phenomenon:

- Clinical Observations : Patients experienced reduced frequency and severity of attacks when treated with sildenafil .

Summary of Clinical Applications and Findings

| Application | Key Findings | Dosage/Administration |

|---|---|---|

| Erectile Dysfunction | 70% response rate; significant improvement | As-needed basis |

| Pulmonary Arterial Hypertension | Improved exercise capacity; reduced resistance | Standardized dosing |

| Ischemic Digital Ulcers | Enhanced healing rates; reduced recurrence | 10 mg orally |

| Neurodegenerative Diseases | Potential neuroprotective effects | Under investigation |

| Cancer Treatment | Improved tumor perfusion; enhanced chemotherapy | Combination therapy |

| Raynaud's Phenomenon | Reduced attack frequency | Regular administration |

Case Studies

- Erectile Dysfunction :

- Ischemic Digital Ulcers :

- Cancer Management :

Mécanisme D'action

Sildenafil Mesylate exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that promotes the breakdown of cGMP. By blocking PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues such as the corpus cavernosum and pulmonary vasculature . This mechanism is crucial for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension .

Comparaison Avec Des Composés Similaires

Tadalafil: Another PDE5 inhibitor with a longer duration of action.

Vardenafil: Similar to Sildenafil but with a slightly different chemical structure and pharmacokinetic profile.

Uniqueness: Sildenafil Mesylate is unique due to its rapid onset of action and well-established safety profile. It has been extensively studied and widely used in clinical practice, making it a reliable choice for treating erectile dysfunction and pulmonary arterial hypertension .

Activité Biologique

Sildenafil mesylate is a derivative of sildenafil, primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound is widely used in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). The biological activity of this compound is characterized by its selective inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. This article provides a detailed examination of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and case studies.

This compound works by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP. By blocking this enzyme, sildenafil increases cGMP levels in the corpus cavernosum during sexual stimulation, enhancing nitric oxide (NO)-mediated vasodilation. The following key points summarize this mechanism:

- Selectivity : Sildenafil exhibits a high selectivity for PDE5 over other phosphodiesterases, with a selectivity ratio greater than 4,000 times compared to PDE3 .

- Pharmacodynamics : The compound enhances NO signaling pathways, leading to smooth muscle relaxation and increased blood flow to the penis .

- Efficacy : Clinical studies have shown that this compound significantly improves erectile function compared to placebo, with response rates exceeding 70% in various populations .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics:

- Absorption : After oral administration, sildenafil is rapidly absorbed, with peak plasma concentrations occurring approximately 30 to 120 minutes post-dose.

- Distribution : The mean steady-state volume of distribution is about 105 L, indicating extensive tissue distribution .

- Metabolism : Sildenafil is primarily metabolized by CYP3A4 and CYP2C9 enzymes in the liver. Its main metabolite retains about 50% of sildenafil's potency against PDE5 .

- Excretion : The elimination half-life is approximately 4 hours, with around 96% protein binding observed in plasma .

Clinical Efficacy

This compound has been extensively studied for its effectiveness in treating ED and PAH. The following table summarizes key findings from clinical trials:

| Study Type | Population | Efficacy Rate | Adverse Events |

|---|---|---|---|

| Randomized Controlled Trials | Men with ED | ~70% response rate | Headache (10%), flushing (5%) |

| Long-term Studies | Patients with PAH | Improved exercise capacity | Mild hypotension (3%) |

| Case Studies | Post-prostatectomy patients | 76% reported success | Visual disturbances (1%) |

Safety Profile

The safety profile of this compound has been well-documented through various clinical trials:

- Common Adverse Events : The most frequently reported side effects include headache, flushing, dyspepsia, and visual disturbances .

- Cardiovascular Safety : Studies indicate that sildenafil does not significantly increase the risk of myocardial infarction or affect cardiac output in patients with stable angina .

- Contraindications : Caution is advised when using sildenafil in patients with a history of cardiovascular events or those taking nitrates due to potential hypotensive effects .

Case Studies

Several case reports have highlighted both the efficacy and potential risks associated with this compound:

- Erectile Dysfunction Post-Prostatectomy : A study reported that 76% of men who underwent nerve-sparing radical prostatectomy responded positively to sildenafil therapy .

- Stroke Risk : A case study documented a middle cerebral artery infarction in a patient without prior cardiovascular issues after taking two tablets of sildenafil, emphasizing the need for careful patient selection .

- Long-term Use : In long-term studies involving men with ED, only a small percentage experienced adverse events leading to discontinuation; most side effects were mild and manageable .

Propriétés

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWNUXJEVSROFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does long-term use of sildenafil mesylate lead to a diminished response in treating erectile dysfunction?

A1: Contrary to some beliefs, chronic treatment with this compound does not seem to cause therapeutic resistance. The study found that continuous administration of this compound in a rat model did not lead to a diminished response. [] In fact, the research suggests that the therapeutic effects of this compound are maintained and may even be more pronounced in cases of erectile impairment compared to normal erectile function. []

Q2: How does chronic this compound treatment affect PDE5 expression and activity in penile tissue?

A2: The research indicated that baseline PDE5 expression and activity were higher in aged rats compared to younger rats. [] Interestingly, chronic sildenafil treatment led to increased PDE5 expression in the penile tissue of young rats but not in aged rats. [] Despite this increase in expression, both chronic and acute sildenafil treatment effectively inhibited PDE5 activity in both young and aged rats, achieving clinically relevant free plasma concentrations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.